molecular formula C15H16F3NO5S B241483 Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate

Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate

Cat. No. B241483
M. Wt: 379.4 g/mol
InChI Key: GZIGOCVYJRDTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate, also known as CNPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases, which are important enzymes involved in many cellular processes. CNPA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying protein tyrosine phosphatases and their role in disease.

Mechanism of Action

Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate works by binding to the active site of protein tyrosine phosphatases, preventing them from catalyzing the dephosphorylation of their substrates. This leads to an accumulation of phosphorylated proteins, which can have a variety of downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate has been shown to have a variety of biochemical and physiological effects, depending on the specific protein tyrosine phosphatase that it inhibits. For example, inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. Inhibition of SHP2 has been shown to suppress tumor growth and enhance immune response in cancer models.

Advantages and Limitations for Lab Experiments

One advantage of using Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate in lab experiments is its potency and specificity for protein tyrosine phosphatases. This makes it a valuable tool for studying these enzymes and their role in disease. However, one limitation is that Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate can also inhibit other enzymes that have a similar active site, which can complicate interpretation of results.

Future Directions

There are several future directions for research on Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate and its role in disease. One area of interest is the development of more specific inhibitors of individual protein tyrosine phosphatases, which could have therapeutic potential for specific diseases. Another area of interest is the use of Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate in combination with other drugs to enhance their effectiveness, such as in cancer treatment. Finally, there is interest in using Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate to study the role of protein tyrosine phosphatases in other cellular processes, such as neuronal signaling and development.

Synthesis Methods

The synthesis of Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate involves several steps, including the reaction of cyclohexanone with methyl chloroacetate to produce methyl cyclohexyl ketone. This is then reacted with nitrobenzene and trifluoromethylsulfinyl chloride to produce the intermediate compound {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid. Finally, this intermediate is reacted with cyclohexyl alcohol to produce Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate.

Scientific Research Applications

Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate has been used extensively in scientific research to study the role of protein tyrosine phosphatases in various diseases. It has been shown to inhibit several types of protein tyrosine phosphatases, including PTP1B, TCPTP, and SHP2. These enzymes are involved in many cellular processes, including insulin signaling, immune response, and cancer development. By inhibiting these enzymes, Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate can help researchers understand their role in disease and identify potential drug targets.

properties

Product Name

Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate

Molecular Formula

C15H16F3NO5S

Molecular Weight

379.4 g/mol

IUPAC Name

cyclohexyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate

InChI

InChI=1S/C15H16F3NO5S/c16-15(17,18)10-6-7-13(12(8-10)19(21)22)25(23)9-14(20)24-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2

InChI Key

GZIGOCVYJRDTMZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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